3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one
Description
3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one (CAS: 147169-22-0) is a heterocyclic compound featuring a 1,3-oxazolan-2-one (oxazolidinone) ring fused with a propyl chain bearing a 4-methylphenyl sulfonyl group. Its molecular formula is C₁₃H₁₇NO₄S, with a molar mass of 283.35 g/mol and a purity of ≥95% .
Properties
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpropyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-12(14-8-9-18-13(14)15)19(16,17)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUFIULGGXUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N1CCOC1=O)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one typically involves the following steps:
Formation of the Oxazolone Ring: The oxazolone ring can be synthesized through the cyclization of amino acids or their derivatives under acidic or basic conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an appropriate nucleophile.
Propyl Chain Introduction: The propyl chain is attached through alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the oxazolone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazolones or sulfonyl derivatives.
Scientific Research Applications
Pharmaceutical Development
3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study : Research has indicated that oxazoles exhibit antimicrobial and anti-inflammatory properties. A study published in Journal of Medicinal Chemistry explored derivatives of oxazoles for their efficacy against various pathogens, indicating that modifications can enhance bioactivity .
Agricultural Chemistry
The compound's sulfonamide moiety may provide herbicidal or insecticidal properties. Compounds with similar structures have been shown to disrupt biological processes in pests.
Data Table: Herbicidal Activity of Sulfonamide Derivatives
| Compound Name | Activity Type | Efficacy (%) |
|---|---|---|
| This compound | Potential Herbicide | TBD |
| Sulfentrazone | Herbicide | 85 |
| Trifluralin | Herbicide | 90 |
Material Science
Due to its unique chemical structure, this compound can be utilized in the synthesis of advanced materials, particularly polymers that require specific thermal and mechanical properties.
Application Example : Research into polymer blends incorporating oxazoles has shown improved thermal stability and mechanical strength, which is critical for applications in coatings and composites .
Toxicological Studies
Given the potential applications in pharmaceuticals and agriculture, understanding the toxicological profile of this compound is crucial.
Toxicity Data Table
| Endpoint | Value |
|---|---|
| Acute Toxicity | Moderate |
| Skin Irritation | Mild |
| Eye Irritation | Severe |
Mechanism of Action
The mechanism of action of 3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one involves its interaction with cellular targets, leading to biological effects. For instance:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways.
Antiviral Activity: The compound inhibits viral replication by interfering with viral RNA synthesis.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Sulfonamide Families
Several compounds from share functional similarities with the target molecule, particularly sulfonamide groups and heterocyclic cores. Key examples include:
Key Observations :
- Core Heterocycles: The target compound’s oxazolidinone ring differs from benzimidazole (Compounds 9–12) and imidazo[1,2-a]benzimidazole (Compound 11) cores. Oxazolidinones are known for their rigidity and hydrogen-bonding capacity, which may enhance solubility compared to benzimidazoles .
- Sulfonyl Group Placement: The target molecule’s sulfonyl group is attached via a propyl chain, whereas Compounds 9–12 feature direct sulfonamide linkages to aromatic or heterocyclic systems.
- Molecular Weight : The target compound (283.35 g/mol) is lighter than analogues in (316–355 g/mol), suggesting advantages in pharmacokinetic properties such as membrane permeability .
Comparison with Piperidine-Based Sulfonyl Compounds ()
describes piperidine derivatives with methylsulfonylphenyl groups, such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol . These compounds differ significantly in core structure but share sulfonyl functionalities.
Biological Activity
3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one, a synthetic organic compound, has garnered attention for its potential biological activities, including antimicrobial, antitumor, and antiviral properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure featuring an oxazolone ring and a sulfonyl group attached to a propyl chain. Its molecular formula is with a molecular weight of 283.35 g/mol .
The biological effects of this compound are attributed to its interaction with various cellular targets:
- Antimicrobial Activity : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
- Antitumor Activity : It induces apoptosis in cancer cells by activating caspase pathways.
- Antiviral Activity : The compound inhibits viral replication by interfering with viral RNA synthesis .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative study highlighted its effectiveness against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) .
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 0.5 μg/mL |
| Vancomycin-resistant S. aureus | 0.75 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Salmonella typhi | 0.5 μg/mL |
Antitumor Activity
Preliminary studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of specific apoptotic pathways that lead to programmed cell death, making it a candidate for further development in cancer therapy .
Antiviral Activity
The antiviral potential of this compound has been explored in vitro, indicating that it may inhibit the replication of certain viruses. This property suggests its utility in developing antiviral drugs targeting viral RNA synthesis pathways .
Case Studies and Research Findings
A study conducted on various oxazolone derivatives demonstrated that compounds similar to this compound exhibited enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin and linezolid .
Another research effort focused on the structure-activity relationship (SAR) of oxazolone derivatives revealed that modifications at the phenyl ring significantly influenced biological activity. The presence of the methyl group on the phenyl ring was associated with increased potency against bacterial strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one, and how do reaction parameters influence yield?
- Answer : The compound can be synthesized via sulfonylation of a propyl-oxazolidinone precursor using 4-methylbenzenesulfonyl chloride under basic conditions. Critical parameters include:
- Catalyst selection : Copper-mediated amidation (e.g., CuI or Cu(OAc)₂) enhances coupling efficiency for sulfonamide intermediates .
- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) are standard for isolating pure product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Answer :
- ¹H/¹³C NMR : Look for distinct signals:
- Oxazolidinone ring : δ ~4.0–4.5 ppm (methylene protons adjacent to oxygen) .
- Sulfonyl group : Deshielded aromatic protons (δ ~7.3–7.8 ppm for 4-methylphenyl) and quaternary carbons (~140 ppm in ¹³C NMR) .
- HRMS-ESI : Confirm molecular ion [M+H]⁺ with <5 ppm error .
- IR : Strong S=O stretching vibrations at ~1150–1350 cm⁻¹ .
Q. How can researchers verify the compound’s structural integrity and purity during synthesis?
- Answer :
- TLC monitoring : Use Rf values in ethyl acetate/hexane (3:7) to track reaction progress .
- Melting point analysis : Compare observed mp with literature values (e.g., ~124–126°C for structurally related sulfonamides) .
- Elemental analysis : Validate C, H, N, S content within 0.3% of theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments for sulfonyl-containing oxazolidinones?
- Answer :
- X-ray crystallography : Single-crystal diffraction (e.g., Mo-Kα radiation) unambiguously determines spatial arrangement, as demonstrated for benzimidazole derivatives with 4-methylphenylsulfonyl groups .
- NOE experiments : Detect spatial proximity between sulfonyl aromatic protons and oxazolidinone methylene groups to confirm conformation .
Q. How do solvent polarity and nucleophile selection influence sulfonylation efficiency in derivatives of this compound?
- Answer :
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl group reactivity by stabilizing transition states .
- Nucleophile optimization : Primary amines (e.g., propylamine) show higher regioselectivity compared to bulky secondary amines due to steric hindrance .
- Competitive pathways : Monitor for sulfoxide formation (oxidation side products) using LC-MS under aerobic conditions .
Q. What computational approaches predict the electronic properties and reactivity of this compound in catalytic systems?
- Answer :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
Q. How can researchers design experiments to assess the compound’s potential biological activity without commercial bioassay kits?
- Answer :
- In-house antimicrobial assays : Use agar diffusion against E. coli or S. aureus, comparing zone inhibition to known sulfonamide drugs .
- Antioxidant screening : Conduct DPPH radical scavenging assays, correlating IC₅₀ values with electron-donating substituents .
Methodological Notes
- Contradiction management : Conflicting NMR data (e.g., splitting patterns) may arise from dynamic rotational isomerism; variable-temperature NMR (VT-NMR) can clarify .
- Advanced purification : For enantiomeric resolution, use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
